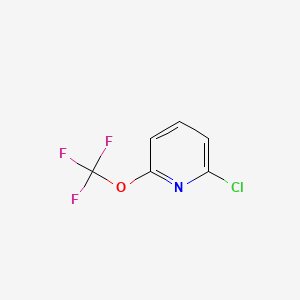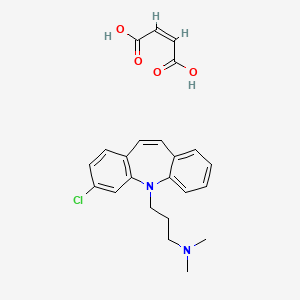
Memantine Glycine tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantine Glycine tert-Butyl Ester is a biochemical compound used primarily in proteomics research. It is a derivative of memantine, which is known for its role as an NMDA receptor antagonist, commonly used in the treatment of Alzheimer’s disease. The molecular formula of this compound is C18H31NO2, and it has a molecular weight of 293.44 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Memantine Glycine tert-Butyl Ester typically involves the esterification of glycine with tert-butyl alcohol. One common method involves the use of tert-butyl chloroacetate and sodium azide in a two-phase acetone-water mixture, followed by hydrogenation with palladium on charcoal catalyst . Another efficient method is a one-step synthesis using tert-butyl glycine and tert-butyl sarcosinate .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is commonly used.
Substitution: Reagents like sodium azide and allyl bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of memantine and glycine, which can be further utilized in biochemical research and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, particularly Alzheimer’s disease
Mecanismo De Acción
The mechanism of action of Memantine Glycine tert-Butyl Ester involves its role as an NMDA receptor antagonist. It binds to the NMDA receptor, blocking the effects of glutamate, an excitatory neurotransmitter. This action helps in reducing neurotoxicity and improving cognitive functions in conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Memantine: The parent compound, used in the treatment of Alzheimer’s disease.
Glycine tert-Butyl Ester: A related ester used in peptide synthesis.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists: Other compounds in this category include ketamine and dextromethorphan
Uniqueness
Memantine Glycine tert-Butyl Ester is unique due to its specific esterification, which enhances its stability and usability in biochemical research. Its combination of memantine and glycine properties makes it a valuable tool in studying NMDA receptor functions and potential therapeutic applications .
Propiedades
Número CAS |
1537550-23-4 |
|---|---|
Fórmula molecular |
C18H31NO2 |
Peso molecular |
293.451 |
Nombre IUPAC |
tert-butyl 2-[(3,5-dimethyl-1-adamantyl)amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3 |
Clave InChI |
UEGJJRLHABYDSX-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Sinónimos |
tert-Butyl 2-(((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)


![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)




![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)


